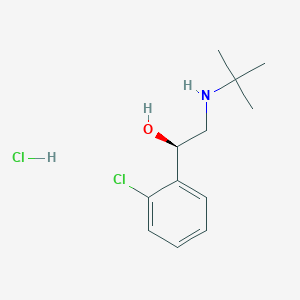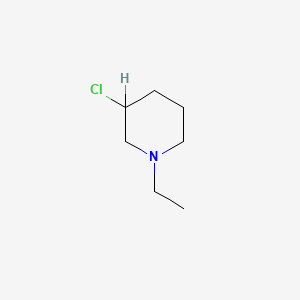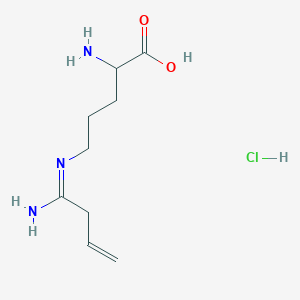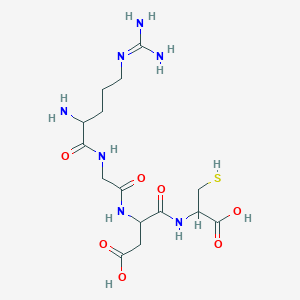![molecular formula C18H13N5 B13402258 2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, making it a privileged structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of magnesium oxide nanoparticles as catalysts. This approach not only enhances the yield but also improves the pharmacokinetic profiles and biological activity of the synthesized derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like mCPBA.
Reduction: Often employs sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol solution
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various pyridine and pyrimidine derivatives, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds.
Biology: Evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells.
Industry: Utilized in the production of bioactive compounds with enhanced pharmacokinetic profiles.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. This interaction inhibits the expression of collagen and reduces the content of hydroxyproline, thereby exerting its anti-fibrotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine stands out due to its unique combination of a pyridine and pyrimidine moiety, which imparts a wide range of biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .
Eigenschaften
Molekularformel |
C18H13N5 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-methyl-3-(2-pyridin-2-ylpyrimidin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C18H13N5/c1-12-14(10-13-11-19-8-5-15(13)22-12)16-6-9-21-18(23-16)17-4-2-3-7-20-17/h2-11H,1H3 |
InChI-Schlüssel |
VIDLXSAIEZPZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=NC=CC2=N1)C3=NC(=NC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
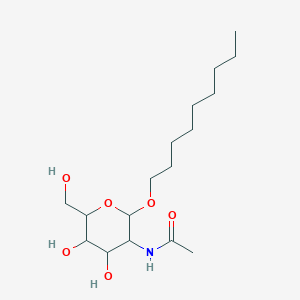
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
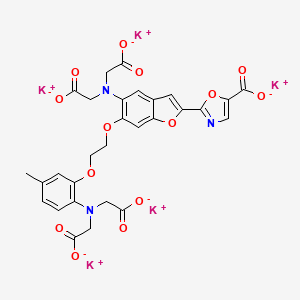
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
